Cas no 915021-67-9 (1,1':4',1''-Terphenyl, 4''-(trans-4-butylcyclohexyl)-2'-fluoro-4-propyl-)

915021-67-9 structure
Product name:1,1':4',1''-Terphenyl, 4''-(trans-4-butylcyclohexyl)-2'-fluoro-4-propyl-
1,1':4',1''-Terphenyl, 4''-(trans-4-butylcyclohexyl)-2'-fluoro-4-propyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,1':4',1''-Terphenyl, 4''-(trans-4-butylcyclohexyl)-2'-fluoro-4-propyl-
- 4-[4-(4-butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene
- 4HPGP3
- 4''-(trans-4-butylcyclohexyl)-2'-fluoro-4-propyl-1,1':4',1''-Terphenyl
- 1~4~-Butyl-3~3~-fluoro-4~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
- SCHEMBL12947905
- 915021-67-9
- DTXSID90728049
- SCHEMBL12920151
-
- Inchi: InChI=1S/C31H37F/c1-3-5-7-24-8-12-25(13-9-24)26-16-18-27(19-17-26)29-20-21-30(31(32)22-29)28-14-10-23(6-4-2)11-15-28/h10-11,14-22,24-25H,3-9,12-13H2,1-2H3
- InChI Key: JNNRFAYPLVJFJM-UHFFFAOYSA-N
- SMILES: CCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC=C(C=C4)CCC)F
Computed Properties
- Exact Mass: 428.28792934g/mol
- Monoisotopic Mass: 428.28792934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11
- Topological Polar Surface Area: 0Ų
1,1':4',1''-Terphenyl, 4''-(trans-4-butylcyclohexyl)-2'-fluoro-4-propyl- Related Literature
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Daniel Pla Chem. Sci., 2014,5, 2407-2415
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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